molecular formula C8H11ClN2O B13313314 (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL

(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL

Cat. No.: B13313314
M. Wt: 186.64 g/mol
InChI Key: RYKKMPYHBHEINL-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL is a chiral compound that contains an amino group, a chlorinated pyridine ring, and a hydroxyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis may start with a chlorinated pyridine derivative.

    Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions.

    Chiral Resolution: The chiral center can be introduced using chiral catalysts or by starting with chiral precursors.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the amino group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL can be used as ligands in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: It may bind to specific receptors in biological systems, influencing various physiological processes.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It may have potential as a therapeutic agent for treating certain diseases.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL: Similar structure with a bromine atom instead of chlorine.

    (3S)-3-Amino-3-(5-fluoro(2-pyridyl))propan-1-OL: Similar structure with a fluorine atom instead of chlorine.

    (3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL lies in its specific substitution pattern and chiral center, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom may also affect its electronic properties and interactions with other molecules.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

(3S)-3-amino-3-(5-chloropyridin-2-yl)propan-1-ol

InChI

InChI=1S/C8H11ClN2O/c9-6-1-2-8(11-5-6)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1

InChI Key

RYKKMPYHBHEINL-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)[C@H](CCO)N

Canonical SMILES

C1=CC(=NC=C1Cl)C(CCO)N

Origin of Product

United States

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